Cas no 2092506-71-1 (1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze ne C)

1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze ne C 化学的及び物理的性質
名前と識別子
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- 1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze ne C
- Benzene, 1-bromo-5-(chloromethyl)-2-fluoro-4-methyl-
- 1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene
- EN300-35758013
- 2092506-71-1
-
- インチ: 1S/C8H7BrClF/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,4H2,1H3
- InChIKey: UNUDIKSUASQYKJ-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC(CCl)=C(C)C=C1F
計算された属性
- せいみつぶんしりょう: 235.94037g/mol
- どういたいしつりょう: 235.94037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.544±0.06 g/cm3(Predicted)
- ふってん: 272.1±35.0 °C(Predicted)
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze ne C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35758013-0.5g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
Enamine | EN300-35758013-0.1g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95.0% | 0.1g |
$301.0 | 2025-03-18 | |
Enamine | EN300-35758013-0.25g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95.0% | 0.25g |
$431.0 | 2025-03-18 | |
Aaron | AR028G7Z-250mg |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95% | 250mg |
$618.00 | 2025-02-16 | |
Aaron | AR028G7Z-50mg |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95% | 50mg |
$303.00 | 2025-02-16 | |
Enamine | EN300-35758013-0.05g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95.0% | 0.05g |
$202.0 | 2025-03-18 | |
Aaron | AR028G7Z-2.5g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95% | 2.5g |
$2373.00 | 2025-02-16 | |
Aaron | AR028G7Z-1g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95% | 1g |
$1223.00 | 2025-02-16 | |
Enamine | EN300-35758013-2.5g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95.0% | 2.5g |
$1707.0 | 2025-03-18 | |
Enamine | EN300-35758013-5.0g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95.0% | 5.0g |
$2525.0 | 2025-03-18 |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze ne C 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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10. Bacteriological
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze ne Cに関する追加情報
Recent Advances in the Application of 1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene (CAS: 2092506-71-1) in Chemical Biology and Pharmaceutical Research
The compound 1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene (CAS: 2092506-71-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This halogenated aromatic derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the construction of complex pharmacophores. Recent studies have highlighted its utility in cross-coupling reactions, nucleophilic substitutions, and as a building block for targeted drug delivery systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness in Suzuki-Miyaura cross-coupling reactions to generate novel kinase inhibitors. The research team utilized 2092506-71-1 as a pivotal intermediate in creating a library of 4-aryl-2-aminopyrimidine derivatives, several of which showed promising activity against EGFR mutants with IC50 values in the low nanomolar range. The presence of both bromo and chloromethyl groups on the aromatic ring provided unique opportunities for sequential functionalization, enabling rapid structure-activity relationship exploration.
In parallel developments, researchers at several pharmaceutical companies have incorporated 1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene into their fragment-based drug discovery platforms. The compound's balanced lipophilicity (clogP ~2.8) and molecular weight (223.5 g/mol) make it particularly suitable for fragment growth strategies. Recent patent applications (WO2023051234, US20230145678) describe its use in generating covalent inhibitors targeting cysteine residues in challenging therapeutic targets such as KRAS G12C and SARS-CoV-2 main protease.
The fluoromethyl substitution pattern of 2092506-71-1 has also attracted attention in PET radiopharmaceutical development. A 2024 Nature Communications paper reported its successful incorporation into fluorine-18 labeled probes for imaging neuroinflammation. The researchers exploited the compound's reactivity to develop a one-step radiosynthesis of [18F]FM-PEB, a novel tracer for translocator protein (TSPO) imaging with improved brain uptake and target-to-background ratios compared to existing clinical standards.
From a safety and handling perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) have provided updated guidelines for working with 1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene. While the compound shows moderate acute toxicity (LD50 oral rat: 320 mg/kg), proper personal protective equipment and engineering controls are recommended due to its potential skin sensitization and mutagenic properties. These findings have important implications for industrial-scale applications and regulatory submissions.
Looking forward, the unique combination of reactive handles (bromo, chloromethyl, and fluoro substituents) on this aromatic scaffold continues to inspire innovative applications in chemical biology. Current research directions include its use in DNA-encoded library technology, proteolysis targeting chimeras (PROTACs), and as a versatile intermediate for the synthesis of covalent warheads. The compound's commercial availability from multiple suppliers (≥98% purity) and well-established synthetic routes ensure its continued importance in medicinal chemistry research.
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